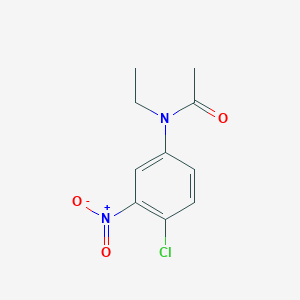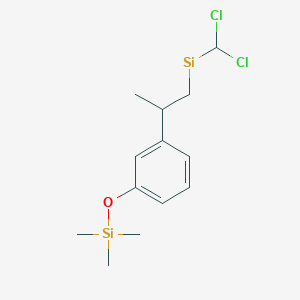![molecular formula C15H30OSi3 B14311393 {2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane) CAS No. 113353-56-3](/img/structure/B14311393.png)
{2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane) is an organosilicon compound characterized by the presence of trimethylsilyl groups attached to a phenylene ring. This compound is notable for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane) typically involves the reaction of 1,4-dihydroxybenzene with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows:
Starting Materials: 1,4-dihydroxybenzene, trimethylsilyl chloride, pyridine.
Reaction Conditions: The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature.
Procedure: 1,4-dihydroxybenzene is dissolved in dichloromethane, followed by the addition of pyridine. Trimethylsilyl chloride is then added dropwise to the solution. The mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of {2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane) may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or peracids, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the cleavage of the trimethylsilyl groups.
Substitution: Nucleophilic substitution reactions are common, where the trimethylsilyl groups can be replaced by other functional groups using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Cleaved products with free hydroxyl groups.
Substitution: Compounds with new functional groups replacing the trimethylsilyl groups.
科学的研究の応用
Chemistry
In chemistry, {2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane) is used as a protecting group for hydroxyl functionalities during multi-step synthesis. Its stability under various reaction conditions makes it an ideal choice for protecting sensitive groups.
Biology
In biological research, this compound is utilized in the modification of biomolecules to enhance their stability and solubility. It is particularly useful in the synthesis of silicon-based drugs and diagnostic agents.
Medicine
In medicine, {2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane) is explored for its potential in drug delivery systems. Its ability to form stable complexes with various drugs can improve their bioavailability and therapeutic efficacy.
Industry
Industrially, this compound is employed in the production of high-performance materials, including silicone-based polymers and resins. Its incorporation into polymer matrices enhances their thermal and mechanical properties.
作用機序
The mechanism by which {2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane) exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can stabilize reactive intermediates, protect sensitive functional groups, and facilitate the formation of desired products in synthetic reactions. The pathways involved often include the formation of transient silanol intermediates and subsequent transformations.
類似化合物との比較
Similar Compounds
Tetramethylsilane: A simpler analog with four methyl groups attached to silicon.
Trimethylsilyl chloride: A reagent used for introducing trimethylsilyl groups.
Hexamethyldisiloxane: A compound with two trimethylsilyl groups connected by an oxygen atom.
Uniqueness
{2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane) is unique due to its dual trimethylsilyl groups attached to a phenylene ring, providing enhanced stability and reactivity compared to simpler analogs. This structural feature allows for more versatile applications in protecting group chemistry and material science.
特性
CAS番号 |
113353-56-3 |
|---|---|
分子式 |
C15H30OSi3 |
分子量 |
310.65 g/mol |
IUPAC名 |
trimethyl-(4-trimethylsilyl-2-trimethylsilyloxyphenyl)silane |
InChI |
InChI=1S/C15H30OSi3/c1-17(2,3)13-10-11-15(18(4,5)6)14(12-13)16-19(7,8)9/h10-12H,1-9H3 |
InChIキー |
QJPNZPAPDZAWFF-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC(=C(C=C1)[Si](C)(C)C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane](/img/structure/B14311320.png)
![2,4-Bis[bis(carboxymethyl)amino]butanoic acid](/img/structure/B14311327.png)

![Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane](/img/structure/B14311350.png)
![2-[(Hept-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14311353.png)

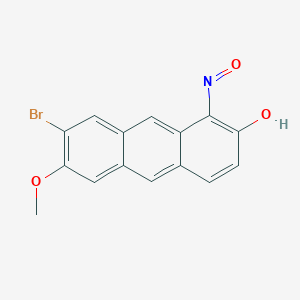
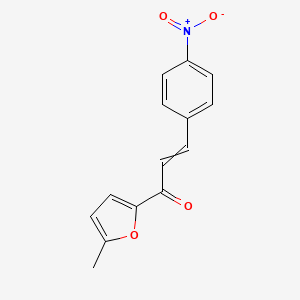
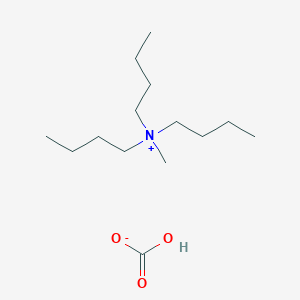
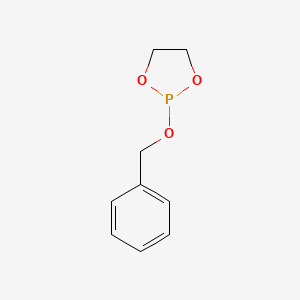

![1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole](/img/structure/B14311381.png)
